Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 866149-11-3
VCID: VC6444405
InChI: InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3
SMILES: CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C
Molecular Formula: C17H17ClN4O2
Molecular Weight: 344.8

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 866149-11-3

Cat. No.: VC6444405

Molecular Formula: C17H17ClN4O2

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 866149-11-3

Specification

CAS No. 866149-11-3
Molecular Formula C17H17ClN4O2
Molecular Weight 344.8
IUPAC Name ethyl 6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3
Standard InChI Key RCTNKECFCJIFKQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 5 and 7 with methyl groups, at position 3 with an ethyl carboxylate moiety, and at position 6 with a (6-chloro-3-pyridinyl)methyl group. The pyridinyl substituent introduces a chlorinated aromatic system, while the ester group enhances solubility in organic solvents .

Table 1: Key Structural Features

PositionSubstituentFunctional Group
3Ethyl carboxylateEster (COOEt\text{COOEt})
5,7MethylAlkyl (CH3\text{CH}_3)
6(6-Chloro-3-pyridinyl)methylChlorinated heteroaromatic

Physicochemical Parameters

The compound’s density is predicted to be 1.34±0.1g/cm31.34 \pm 0.1 \, \text{g/cm}^3, and its pKa is estimated at 0.21±0.40-0.21 \pm 0.40, indicating weak acidic character . The low pKa suggests protonation at physiological pH, influencing its bioavailability.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight344.8 g/mol
Density1.34±0.1g/cm31.34 \pm 0.1 \, \text{g/cm}^3
pKa0.21±0.40-0.21 \pm 0.40
Solubility (Predicted)Low in water; soluble in DMSO, DMF

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions starting with the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with ethanol to form the ethyl ester. Subsequent alkylation at position 6 with 6-chloro-3-pyridinylmethyl chloride introduces the chloropyridinyl moiety .

Key Reaction Steps:

  • Esterification:
    5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid+EtOHH+Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate\text{5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate} .

  • Alkylation:
    Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate+6-Chloro-3-pyridinylmethyl chlorideBaseTarget Compound\text{Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate} + \text{6-Chloro-3-pyridinylmethyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the pyridinyl (δ8.28.5ppm\delta 8.2–8.5 \, \text{ppm}), ester carbonyl (δ165170ppm\delta 165–170 \, \text{ppm}), and methyl groups (δ2.42.6ppm\delta 2.4–2.6 \, \text{ppm}) . Mass spectrometry (MS) shows a molecular ion peak at m/z=344.8m/z = 344.8, consistent with the molecular formula .

Biological Activity and Applications

Pharmaceutical Relevance

Pyrazolo[1,5-a]pyrimidines are explored for kinase inhibition and anticancer activity. The ethyl ester group may serve as a prodrug moiety, enhancing membrane permeability .

Table 3: Potential Biological Targets

TargetMechanismApplication
nAChRsAgonist/AntagonistInsecticides
Kinases (e.g., JAK2)InhibitionCancer Therapy

Pharmacological Profile

Metabolism and Excretion

Hepatic esterases likely hydrolyze the ethyl ester to the carboxylic acid, which may undergo glucuronidation. Renal excretion is anticipated for hydrophilic metabolites .

Future Directions

Agrochemical Development

Optimizing the chloropyridinyl moiety could enhance insecticidal efficacy while reducing non-target toxicity.

Drug Discovery

Functionalizing the pyrimidine ring with polar groups may improve selectivity for kinase targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator